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5-chloro-3-methyl-2-phenyl-1H-indole

Cat. No.: B2751592
CAS No.: 41018-94-4
M. Wt: 241.72
InChI Key: LRGHMUDKLXTZEK-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Nucleus in Chemical and Biological Research

The indole nucleus, a bicyclic aromatic heterocycle consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of chemical and biological research. evitachem.com This structural motif is not merely a synthetic curiosity but is prevalent in nature, forming the core of the essential amino acid tryptophan. As a result, it is a fundamental component of most proteins and serves as a biosynthetic precursor to a vast array of secondary metabolites, including the neurotransmitter serotonin (B10506) and the neurohormone melatonin. nih.gov

In medicinal chemistry, the indole scaffold is considered a "privileged" structure due to its ability to bind to a wide range of biological receptors and enzymes with high affinity. This versatility has led to the development of numerous indole-containing drugs approved by the FDA for various therapeutic applications. prepchem.com The unique electronic properties of the indole ring, along with its capacity to participate in hydrogen bonding and hydrophobic interactions, make it an ideal framework for designing novel therapeutic agents. prepchem.com Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties. prepchem.comresearchgate.net

Rationale for Investigating Substituted Indole Derivatives

The investigation of substituted indole derivatives is a critical endeavor in modern drug discovery and materials science. nih.gov While the core indole nucleus provides a foundational structure for biological activity, the strategic placement of various substituents on this scaffold allows for the fine-tuning of a compound's physicochemical properties and pharmacological effects. nih.govnih.gov Modifications to the indole ring can significantly enhance biological activity, selectivity, and metabolic stability. evitachem.com

For instance, the introduction of halogen atoms, such as chlorine, at specific positions is a common strategy to modulate a molecule's activity. The presence of a chloro group can alter electronic distribution, lipophilicity, and metabolic pathways, often leading to enhanced potency. mdpi.com Research has shown that 5-chloro substituted indoles, in particular, are explored for their potential as potent anticancer and antimycobacterial agents. mdpi.commdpi.com The addition of different functional groups allows chemists to create extensive libraries of compounds for screening against various biological targets, leading to the identification of new lead compounds for drug development.

Table 1: Examples of Substituted Indole Derivatives and Their Investigated Biological Activities

Compound Class/ExampleSubstitution PatternInvestigated Biological ActivityReference
5-chloro-3-hydroxymethyl-indole-2-carboxamidesChloro at C5, hydroxymethyl at C3, carboxamide at C2Antiproliferative (EGFR inhibitors) nih.gov
Vinca Alkaloids (e.g., Vinblastine, Vincristine)Complex natural product with an indole coreAnticancer (Tubulin polymerization inhibitors) nih.gov
5-Chloro-3-phenyl-1H-indole derivativesChloro at C5, phenyl at C3Antimycobacterial researchgate.net
Indolyl-3-glyoxamidesGlyoxamide group at C3Anticancer (Tubulin polymerization inhibitors) nih.gov

Structural Specificity and Research Focus on 5-chloro-3-methyl-2-phenyl-1H-indole

The compound this compound possesses a precise arrangement of substituents on the indole core, each contributing to its unique chemical identity and potential biological profile. While this specific molecule is not extensively documented in publicly available research, an analysis of its structural components in the context of related compounds allows for the contextualization of its potential research focus.

The key structural features are:

Indole Nucleus : The foundational bicyclic scaffold.

5-Chloro Group : A halogen substituent on the benzene ring portion. As seen in numerous related compounds, this group is often associated with enhanced antiproliferative and antimicrobial activities. nih.govnih.govmdpi.com For example, derivatives of 5-chloro-indole have been synthesized and evaluated as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov

2-Phenyl Group : An aromatic substituent at the C2 position of the pyrrole ring. The presence of a phenyl group at this position is a known feature of some anticancer agents that function as tubulin polymerization inhibitors.

3-Methyl Group : A small alkyl group at the C3 position. This substituent can influence the compound's steric profile and electronic properties, potentially modulating its binding affinity and selectivity for specific biological targets.

Given these structural elements, the research focus for this compound would likely be centered on oncology and infectious diseases. The combination of the 5-chloro and 2-phenyl groups suggests a strong potential for anticancer activity, possibly through mechanisms involving tyrosine kinase inhibition or disruption of microtubule dynamics. Furthermore, the established role of halogenated indoles in antimicrobial research suggests that it could be a candidate for screening against various bacterial and fungal pathogens.

Table 2: Structural Components of this compound

PositionSubstituentPotential Influence on Activity
Core1H-indolePrivileged scaffold for biological activity
C2PhenylAssociated with anticancer/tubulin inhibition activity
C3MethylModulates steric and electronic properties
C5ChloroOften enhances potency; linked to anticancer and antimicrobial effects

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12ClN B2751592 5-chloro-3-methyl-2-phenyl-1H-indole CAS No. 41018-94-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3-methyl-2-phenyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN/c1-10-13-9-12(16)7-8-14(13)17-15(10)11-5-3-2-4-6-11/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGHMUDKLXTZEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations of 5 Chloro 3 Methyl 2 Phenyl 1h Indole

Established Synthetic Routes for Indole (B1671886) Core Formation Precursors

The construction of the indole scaffold can be achieved through various synthetic strategies, each with its own mechanistic nuances and substrate scope. These methods typically involve the formation of key precursor molecules that undergo cyclization to form the bicyclic indole system.

Fischer Indole Synthesis Approaches and Mechanistic Considerations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used and versatile methods for preparing substituted indoles. nih.gov The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone.

The mechanism of the Fischer indole synthesis has been extensively studied and is understood to proceed through several key steps:

Hydrazone Formation: The initial step is the condensation of an arylhydrazine with a carbonyl compound (aldehyde or ketone) to form an arylhydrazone.

Tautomerization: The hydrazone isomerizes to its corresponding enamine tautomer.

rsc.orgrsc.org-Sigmatropic Rearrangement: Following protonation, the enamine undergoes an irreversible rsc.orgrsc.org-sigmatropic rearrangement, which breaks the N-N bond and forms a new C-C bond.

Rearomatization and Cyclization: The resulting diimine intermediate rearomatizes, and the newly formed amino group attacks the imine carbon in an intramolecular fashion to yield an aminoindoline intermediate.

Ammonia Elimination: Under acidic conditions, a molecule of ammonia is eliminated, leading to the formation of the final aromatic indole ring.

A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) can be used to catalyze the reaction. The choice of catalyst is crucial and can significantly impact the reaction outcome and yield.

Despite its broad applicability, the Fischer indole synthesis has certain limitations and challenges. The reaction can fail with certain substrates, particularly those with electron-donating substituents that can lead to competing heterolytic N-N bond cleavage. Furthermore, the use of unsymmetrical ketones can result in the formation of two regioisomeric products, with the selectivity depending on factors such as the acidity of the medium, steric effects, and the nature of the substituents on the hydrazine (B178648).

Palladium-Catalyzed Cyclization and Arylation Reactions

In recent decades, palladium-catalyzed cross-coupling and cyclization reactions have emerged as powerful alternatives for the synthesis of substituted indoles, often offering milder reaction conditions and greater functional group tolerance.

One of the most prominent methods is the Larock indole synthesis , which involves the palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne. wikipedia.orgsynarchive.com The mechanism is believed to proceed via:

Oxidative addition of the aryl iodide to a Pd(0) species.

Coordination and subsequent regioselective syn-insertion of the alkyne into the aryl-palladium bond.

Intramolecular attack of the nitrogen atom on the newly formed vinylic palladium intermediate to form a six-membered palladacycle.

Reductive elimination to afford the 2,3-disubstituted indole and regenerate the Pd(0) catalyst. ub.edu

The regioselectivity of the Larock heteroannulation with unsymmetrical alkynes is a critical consideration. It has been observed that diarylacetylenes with electron-withdrawing groups tend to yield indoles with the substituted phenyl moiety at the 2-position, whereas electron-donating groups favor substitution at the 3-position. acs.org

The Hegedus indole synthesis provides another palladium-mediated route, involving the oxidative cyclization of ortho-alkenyl anilines. wikipedia.orgwikiwand.com This method relies on the intramolecular aminopalladation of the olefin, followed by β-hydride elimination to form the indole ring. thieme-connect.com

Other notable palladium-catalyzed methods include the Sonogashira coupling of ortho-haloanilines with terminal alkynes, followed by an intramolecular cyclization. nih.govrsc.org This can be performed as a one-pot, three-component reaction, providing rapid access to polysubstituted indoles. organic-chemistry.orgacs.org The Buchwald-Hartwig amination has also been adapted for indole synthesis, for instance, in the intramolecular coupling of polyhalogenated substrates or in sequential coupling strategies to build N-arylated indoles. organic-chemistry.orgacs.org

Multicomponent Reactions for Indole Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. arkat-usa.org Several MCRs have been developed for the synthesis of complex indole derivatives.

The Ugi and Passerini reactions , which are based on the reactivity of isocyanides, are prominent examples of MCRs that have been applied to indole synthesis. arkat-usa.orgacs.org For instance, an Ugi four-component reaction involving an amine, an aldehyde, an isocyanide, and a carboxylic acid can be adapted to construct highly functionalized indole scaffolds. semanticscholar.org A modified approach involves an Ugi reaction followed by an acid-induced cyclization to assemble the indole core from simple precursors like anilines and glyoxal dimethyl acetal. rsc.org

Another strategy involves a three-component approach to the Fischer indole synthesis, where organometallic reagents (organolithium or Grignard reagents) react with nitriles to generate metalloimines in situ. nih.gov These intermediates then react with arylhydrazines under acidic conditions to form the arylhydrazone precursor, which subsequently cyclizes to the indole in a one-pot process. nih.gov These MCR approaches provide modular and convergent routes to complex indole libraries.

Targeted Synthesis of 5-chloro-3-methyl-2-phenyl-1H-indole and its Derivatives

The synthesis of a specifically substituted indole like this compound requires careful control over regiochemistry. Once synthesized, the indole core can be further modified at various positions to generate a library of derivatives.

Regioselective Synthesis Strategies and Challenges

Achieving the desired substitution pattern in this compound necessitates regioselective control during the core-forming reaction.

Fischer Indole Synthesis: A direct and classical approach would be the Fischer indolization of (4-chlorophenyl)hydrazine with 1-phenylpropan-2-one (phenylacetone). The reaction is expected to proceed with high regioselectivity to place the phenyl group at the C-2 position and the methyl group at the C-3 position, as the initial enamine formation is directed by the stability of the resulting intermediate.

Palladium-Catalyzed Methods: The Larock heteroannulation offers a powerful alternative. The reaction between 2-iodo-4-chloroaniline and 1-phenyl-1-propyne would be a convergent route. The regioselectivity of the alkyne insertion is a key challenge. Based on established trends, the steric bulk of the phenyl group would likely direct it adjacent to the newly formed C-C bond, leading to the desired 2-phenyl-3-methyl substitution pattern. wikipedia.org

The primary challenge in these syntheses is often the separation of any potential regioisomers that may form, especially if the directing effects of the substituents are not strongly pronounced. Careful optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, is crucial for maximizing the yield of the desired isomer.

Functionalization at Specific Positions (e.g., C-1, C-2, C-3, C-5)

The this compound scaffold possesses several sites amenable to further functionalization, allowing for the synthesis of a diverse range of derivatives.

C-1 (N-H) Position: The indole nitrogen is weakly acidic and can be functionalized through various N-alkylation or N-arylation reactions. researchgate.net N-alkylation can be achieved using alkyl halides in the presence of a base (e.g., K₂CO₃ in DMF) or through reductive cross-coupling with ketones. organic-chemistry.org The development of enantioselective N-alkylation methods, such as aza-Wacker type reactions, allows for the introduction of chiral substituents at the nitrogen atom. nih.govnih.gov N-arylation is commonly accomplished via copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination. nih.gov

C-2 and C-3 Positions: The C-3 position is the most nucleophilic site in the indole ring and is the typical site for electrophilic aromatic substitution. ic.ac.uk However, in the target molecule, this position is blocked by a methyl group. Electrophilic substitution on 3-substituted indoles can proceed via initial attack at C-3 to form an indolenine intermediate, which then rearranges to place the new substituent at the C-2 position. quimicaorganica.orgrsc.org This provides a pathway for introducing electrophiles at the C-2 position, although direct substitution is energetically less favorable. rsc.org

C-5 Position: The chloro-substituent at the C-5 position serves as a useful handle for further modification, particularly through transition-metal-catalyzed cross-coupling reactions. For example, the chlorine atom can be replaced with various aryl, heteroaryl, or alkyl groups via Suzuki, Stille, or Sonogashira coupling reactions, provided a suitable palladium catalyst and conditions are employed. This allows for extensive diversification of the benzene (B151609) portion of the indole ring.

Table 1: Comparison of Synthetic Routes to Indole Cores

Method Precursors Catalyst/Conditions Key Advantages Key Challenges
Fischer Indole Synthesis Arylhydrazine, Aldehyde/Ketone Brønsted or Lewis Acid, Heat High versatility, widely used, readily available starting materials. Harsh conditions, potential for low regioselectivity with unsymmetrical ketones, limited functional group tolerance. nih.gov
Larock Heteroannulation ortho-Iodoaniline, Alkyne Palladium catalyst (e.g., Pd(OAc)₂), Base Mild conditions, good functional group tolerance, high regioselectivity possible. wikipedia.org Requires pre-functionalized anilines, catalyst cost.
Sonogashira Coupling/Cyclization ortho-Haloaniline, Terminal Alkyne Pd/Cu catalyst, Base Can be performed one-pot, convergent, provides rapid access to diverse indoles. nih.govorganic-chemistry.org Catalyst sensitivity, potential for side reactions.
Multicomponent Reactions (e.g., Ugi) Amine, Aldehyde, Isocyanide, Acid Often catalyst-free or simple acid/base High efficiency and atom economy, rapid generation of complex molecules. rsc.orgarkat-usa.org Substrate scope can be limited, optimization can be complex.

Table 2: Potential Functionalization Reactions for this compound

Position Reaction Type Typical Reagents Resulting Moiety
C-1 (N-H) N-Alkylation Alkyl halide, Base (e.g., K₂CO₃) N-Alkyl group
C-1 (N-H) N-Arylation Aryl halide, Pd or Cu catalyst, Base N-Aryl group
C-2 Electrophilic Substitution (via rearrangement) Electrophile (e.g., NBS, Ac₂O) Bromo, Acetyl, etc.
C-5 (C-Cl) Suzuki Coupling Arylboronic acid, Pd catalyst, Base Aryl group
C-5 (C-Cl) Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, Base Alkynyl group

Derivatization to Form Related Heterocyclic Systems (e.g., Carboxamides, Azides)

The chemical scaffold of this compound is a versatile starting point for the synthesis of more complex, biologically relevant molecules. Derivatization at the C2-position, often starting from a carbonyl group, is a common strategy to introduce new functionalities and construct related heterocyclic systems such as carboxamides and azides.

One prominent pathway involves the use of 5-chloro-3-phenyl-1H-indole-2-carbonyl azide (B81097) as a key intermediate. This azide derivative serves as a versatile building block for creating a variety of heterocyclic compounds. For instance, it can react with chalcones in the presence of a base like triethylamine to yield open-chain carbamates. These carbamates can then undergo intramolecular cyclization under basic conditions (e.g., with potassium hydroxide) to form complex systems like 1,3-benzoxazin-2-ones. researchgate.net

The synthesis of carboxamide derivatives is another significant transformation. Starting from the corresponding carboxylic acid (e.g., 1H-indole-2-carboxylic acid), amidation can be achieved by coupling with an appropriate amine, such as propargylamine, using coupling agents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and a base like triethylamine (Et3N). nih.gov The resulting N-alkynyl-indole-2-carboxamide can then undergo further reactions, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), to link the indole core to other molecular fragments, like N-phenylacetamide, via a 1,2,3-triazole bridge. nih.gov This modular approach allows for the creation of a diverse library of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives. nih.gov

These derivatization reactions are crucial as they significantly expand the chemical space accessible from the initial indole structure, enabling the exploration of structure-activity relationships for various applications.

Green Chemistry Approaches in the Synthesis of Indole Derivatives

In line with the principles of sustainable chemistry, significant efforts have been directed towards developing environmentally benign methods for the synthesis of indole derivatives. These approaches focus on reducing reaction times, minimizing waste, and using less hazardous materials.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate the synthesis of indole analogs. nih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. openpharmaceuticalsciencesjournal.comnih.gov This technology has been successfully applied to classical indole syntheses such as the Fischer, Madelung, and Bischler-Mohlau reactions. nih.gov

For example, the cyclo-condensation of indolyl-propenones with 2-aminothiophenol to form indolyl-benzothiazepine derivatives, a reaction that typically takes 6-8 hours under conventional heating, can be completed in just 3-6 minutes using microwave irradiation in solvent-free conditions. openpharmaceuticalsciencesjournal.com Similarly, palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines to produce 2-methyl-1H-indole-3-carboxylate derivatives can be efficiently carried out by exposing the neat mixture of reactants to microwave irradiation, resulting in excellent yields. unina.it

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Method Microwave-Assisted Method Reference
Indolyl-benzothiazepine Synthesis 6-8 hours 3-6 minutes openpharmaceuticalsciencesjournal.com

Utilization of Ionic Liquids and Sustainable Solvents (e.g., Water)

The choice of solvent is a critical factor in green synthesis. Ionic liquids (ILs) and water are increasingly being used as sustainable alternatives to volatile organic compounds (VOCs).

Ionic liquids are salts with low melting points that offer unique properties such as negligible vapor pressure, non-flammability, and high thermal stability. tcichemicals.compharmtech.com These characteristics make them attractive as recyclable reaction media. tcichemicals.comrsc.org When used as solvents, the solute is solvated only by ions, creating a distinct reaction environment that can lead to high selectivity. tcichemicals.com ILs can be recovered and reused after the reaction by extracting the product with a less polar organic solvent, thus minimizing waste. tcichemicals.com

Water is the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. Researchers have developed protocols for C-C bond formation to synthesize indole derivatives in aqueous media. For example, the reaction of indoles with aromatic fluoromethyl ketones to produce trifluoromethyl(indolyl)phenylmethanols can be efficiently carried out in water using a catalytic system of K2CO3 and n-Bu4PBr. nih.gov This method avoids the need for hazardous organic solvents and often allows for the isolation of pure products without column chromatography. The aqueous catalytic system can also be recovered and reused, further enhancing the sustainability of the process. nih.gov

Catalyst-Free and Solvent-Free Reaction Conditions

The ideal green synthesis minimizes the use of auxiliary substances altogether. Catalyst-free and solvent-free reactions represent a significant step towards this goal.

Solvent-free reactions, often conducted under microwave irradiation, reduce waste and simplify product purification. openpharmaceuticalsciencesjournal.com For instance, the synthesis of coupled indole and 1,5-benzothiazepine systems has been achieved by reacting chalcones with 2-amino thiophenol under solvent-free conditions, using an eco-friendly catalyst. openpharmaceuticalsciencesjournal.com

Furthermore, domino reactions that form multiple bonds in a single operation without the need for catalysts or irradiation are highly efficient and sustainable. acs.org These cascade reactions reduce the number of synthetic steps, reagents, and solvents required, making them economically and environmentally favorable. acs.org

Reaction Mechanisms and Kinetic Studies

Understanding the mechanistic pathways of key transformations is fundamental to optimizing reaction conditions and designing new synthetic routes.

Mechanistic Pathways of Key Transformation Reactions

The synthesis and derivatization of indoles involve several fundamental reaction mechanisms.

Fischer Indole Synthesis: This is a classic method for constructing the indole ring. The reaction typically proceeds by reacting a phenylhydrazine with a ketone or aldehyde under acidic conditions to form a phenylhydrazone intermediate. This intermediate then undergoes a tcichemicals.comtcichemicals.com-sigmatropic rearrangement (the key step), followed by cyclization and elimination of ammonia to form the aromatic indole ring. smolecule.comrsc.org

Friedel-Crafts-type Reactions: The C3 position of the indole ring is nucleophilic and readily undergoes electrophilic substitution. The reaction of indoles with electrophiles, such as ketones, can proceed via a Friedel-Crafts-type mechanism. In the synthesis of trifluoromethyl(indolyl)phenylmethanols in water, a proposed mechanism involves the formation of an n-Bu4P+KCO3− salt, which then forms a hydrogen bond with the N-H of the indole. nih.gov This interaction facilitates the nucleophilic attack of the indole's C3 position onto the electrophilic carbonyl carbon of the ketone, leading to C-C bond formation. nih.gov

Palladium-Catalyzed Cyclization: In the synthesis of 2,3-disubstituted indoles, a plausible mechanism involves a Pd(II)/Pd(0) redox process. The reaction may start with the electrophilic attack of the Pd(II) catalyst on an enamine tautomer. This is followed by an intramolecular aromatic C-H palladation to form a palladacycle intermediate. Reductive elimination then yields the 3H-indole and Pd(0). The 3H-indole quickly tautomerizes to the stable indole, and the Pd(0) is re-oxidized to Pd(II) to complete the catalytic cycle. thieme-connect.com

Table 2: Mentioned Compound Names

Compound Name
This compound
5-chloro-3-phenyl-1H-indole-2-carbonyl azide
1,3-benzoxazin-2-one
1H-indole-2-carboxylic acid
Propargylamine
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)
Triethylamine
N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide
2-aminothiophenol
2-methyl-1H-indole-3-carboxylate
Trifluoromethyl(indolyl)phenylmethanol
Potassium Carbonate (K2CO3)
Tetrabutylammonium bromide (n-Bu4PBr)

Comparative Reactivity and Stability Analyses of Substituted Indoles

The reactivity of this compound is a product of the combined electronic and steric contributions of its three substituents.

C3-Methyl Group: The methyl group is a classic electron-donating group (+I effect), which increases the electron density of the pyrrole (B145914) ring, thereby enhancing its nucleophilicity.

C2-Phenyl Group: The phenyl group at the C2 position is generally electron-withdrawing due to its inductive effect. This reduces the electron density at the C2 position.

The stability of the indole ring is intrinsically linked to its aromaticity. acs.org Substituents can either enhance or diminish this stability. For instance, blocking the highly reactive C3-position, as is the case in this compound, can improve the molecule's stability against oxidative oligomerization. acs.org In contrast, indoles lacking substitution at this position can be less stable under ambient or oxidative conditions. acs.org

Electronic Effects on Reactivity and Stability

The electronic properties of substituents dictate the electron density distribution across the indole ring, which in turn governs reactivity. Electron-donating groups (EDGs) increase the electron density, making the ring more reactive towards electrophiles, while electron-withdrawing groups (EWGs) have the opposite effect. nih.govacs.org

In this compound, the activating methyl group at C3 enhances the nucleophilicity of the pyrrole ring, while the deactivating chloro group at C5 decreases the reactivity of the benzene ring. This creates a complex reactivity profile. Electrophilic attack, which would typically occur at the C3 position, is blocked. wikipedia.org Therefore, reactions are directed elsewhere, often to the benzene ring, where the directing influence of the chloro and amino groups must be considered.

Computational studies using Density Functional Theory (DFT) have been employed to predict the oxidation potentials of substituted indoles. rsc.org These studies show a good correlation between theoretical values and experimental observations, indicating that DFT calculations can effectively model the electronic influence of various substituents. rsc.org Generally, indoles with electron-donating groups have lower oxidation potentials (are more easily oxidized) than those with electron-withdrawing groups. acs.orgrsc.org

Table 1: Comparison of Calculated Electronic Properties of Substituted Indoles
CompoundSubstituent and PositionEffect on Electron DensityPredicted Impact on Reactivity (Electrophilic Attack)Calculated HOMO-LUMO Gap (eV) researchgate.net
Indole-BaselineBaseline (High at C3)-2.62
5-Hydroxyindole5-OH (EDG)IncreasedIncreasedN/A
5-Nitroindole5-NO₂ (EWG)DecreasedDecreasedN/A
3-Methylindole (Skatole)3-CH₃ (EDG)IncreasedIncreased (at other positions)N/A
5-Chloroindole5-Cl (EWG)DecreasedDecreasedN/A

Steric Effects on Regioselectivity

Steric hindrance plays a crucial role in directing the outcomes of reactions involving substituted indoles. rsc.orgnih.gov In this compound, the C2 and C3 positions are occupied by phenyl and methyl groups, respectively. This substitution pattern has significant consequences:

Blocked C2 and C3 Positions: The most nucleophilic centers of the indole ring (C3) and the adjacent C2 position are sterically shielded. This prevents reactions that typically occur at these sites, such as C3-alkylation or oxidation leading to 2-oxindoles. wikipedia.orgrsc.org

Directed Functionalization: With the pyrrole ring positions blocked, functionalization is more likely to occur on the benzene ring (at C4, C6, or C7) or at the N1 position. The regioselectivity of such reactions will be governed by the directing effects of the existing C5-chloro substituent and the indole nitrogen.

Conformational Restriction: The phenyl group at C2 can restrict rotation, potentially influencing the molecule's interaction with catalysts or reagents.

Comparative Reactivity in Key Transformations

Electrophilic Substitution: Unsubstituted indole readily undergoes electrophilic substitution at C3. wikipedia.org For this compound, this position is blocked. In cases like 2,3-disubstituted indoles, electrophilic attack can be redirected to the C6 position of the benzene ring. rsc.org The presence of the C5-chloro group, an ortho-, para-director, would further influence the position of substitution on the benzene moiety.

Oxidation: Indoles are susceptible to oxidation, often yielding oxindoles or leading to cleavage of the C2-C3 double bond. wikipedia.orgacs.org The ease of oxidation is enhanced by EDGs and diminished by EWGs. acs.org

Indoles with EDGs (e.g., 2,3-dimethylindole) react smoothly in oxidation reactions. acs.org

Indoles with strong EWGs (e.g., 5-nitroindole) exhibit weak reactivity and may not yield the desired oxidized products. acs.org

For this compound, the activating methyl group is counteracted by the deactivating chloro and phenyl groups. Its susceptibility to oxidation would likely be moderate, and the specific products would depend on the oxidant used and the reaction conditions. Simple oxidants like N-bromosuccinimide selectively oxidize indole to oxindole. wikipedia.org

Table 2: Qualitative Oxidation Reactivity of Substituted Indoles
Indole DerivativeSubstituent Type at C5Oxidation Reactivity acs.org
5-Methoxy-2,3-dimethylindoleStrong EDG (-OCH₃)High
2,3,5-TrimethylindoleEDG (-CH₃)Good
5-Chloro-2,3-dimethylindoleEWG (-Cl)Moderate
5-Bromo-2,3-dimethylindoleEWG (-Br)Moderate
5-Nitro-2,3-dimethylindoleStrong EWG (-NO₂)Very Low / No Reaction

Nucleophilic Substitution: The indole nucleus is generally resistant to nucleophilic aromatic substitution (SNAr). However, the presence of a good leaving group (like chlorine) on the benzene ring can allow for such reactions under suitable conditions, particularly if the ring is activated by other EWGs. smolecule.com For this compound, nucleophilic displacement of the C5-chloro group could be possible with strong nucleophiles, though likely requiring forcing conditions.

Comparative Stability

The thermodynamic stability of indoles is a function of their aromaticity and the electronic nature of their substituents. acs.orgresearchgate.net

Aromaticity: Indole is more stable than its isomer isoindole, a consequence of the arrangement of the fused pyrrole and benzene rings. acs.org

Advanced Spectroscopic and Crystallographic Characterization Techniques Applied to 5 Chloro 3 Methyl 2 Phenyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to deduce the complete chemical structure, including connectivity and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis and Conformational Assignment

Proton NMR (¹H NMR) provides information about the chemical environment of hydrogen atoms within a molecule. The spectrum of 5-chloro-3-methyl-2-phenyl-1H-indole is expected to show distinct signals corresponding to the indole (B1671886) N-H proton, the aromatic protons on both the indole and phenyl rings, and the methyl group protons.

The indole N-H proton typically appears as a broad singlet in the downfield region (around 8.0-8.5 ppm) due to its acidic nature and potential for hydrogen bonding. The aromatic region (approximately 7.0-7.8 ppm) will be complex. The protons on the phenyl group are expected to show multiplets corresponding to ortho, meta, and para positions. The protons on the chloro-substituted benzene (B151609) ring of the indole moiety will also appear in this region. Specifically, the H-4 proton would likely be a doublet, the H-6 proton a doublet of doublets, and the H-7 proton a doublet, with coupling constants characteristic of aromatic systems. The methyl group at the C-3 position will present as a sharp singlet in the upfield region (around 2.3-2.5 ppm), as it has no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
N-H 8.0 - 8.5 Broad Singlet
Aromatic H (Phenyl & Indole) 7.0 - 7.8 Multiplets

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) is used to determine the number and chemical environment of carbon atoms, thus confirming the carbon framework of the molecule. The spectrum of this compound would display signals for all 15 carbon atoms.

The carbons of the indole and phenyl rings will resonate in the downfield region (typically 110-140 ppm). The C-2 carbon, being attached to a nitrogen atom and a phenyl group, is expected to be significantly downfield. The C-5 carbon, directly bonded to the electronegative chlorine atom, will also show a characteristic chemical shift. The quaternary carbons (C-2, C-3, C-3a, C-7a, and the phenyl carbon attached to the indole) will generally show weaker signals than the protonated carbons. The methyl carbon (C3-CH₃) will appear as a distinct signal in the upfield region of the spectrum (around 10-15 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C3-CH₃ 10 - 15
Aromatic CH 110 - 130
C-Cl ~125

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent protons on the aromatic rings, helping to differentiate and assign the signals within the crowded aromatic region. For instance, it would confirm the connectivity between the H-6 and H-7 protons on the indole ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). youtube.com It is invaluable for assigning the signals of protonated carbons. For example, the singlet at ~2.4 ppm in the ¹H NMR spectrum would correlate with the carbon signal at ~12 ppm in the ¹³C NMR spectrum, confirming the assignment of the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This is key to piecing together the molecular structure. For example, HMBC would show a correlation from the methyl protons (C3-CH₃) to the C-2, C-3, and C-3a carbons of the indole ring, confirming the position of the methyl group. It would also show correlations between the phenyl protons and the indole C-2 carbon, confirming the attachment of the phenyl ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

A key feature would be the N-H stretching vibration of the indole ring, typically appearing as a sharp to medium band in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would produce a series of sharp bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibration can be expected around 1300-1350 cm⁻¹. Finally, the C-Cl stretching vibration should be observable in the fingerprint region, typically between 700 and 800 cm⁻¹.

Table 3: Predicted FT-IR Spectral Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch 3300 - 3500 Medium
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Aliphatic C-H Stretch 2850 - 3000 Medium-Weak
Aromatic C=C Stretch 1450 - 1600 Medium-Strong
C-N Stretch 1300 - 1350 Medium

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. nih.gov It is particularly useful for identifying non-polar bonds.

For this compound, the Raman spectrum would be expected to show strong signals for the aromatic C=C stretching vibrations due to the high polarizability of the π-electron systems in the indole and phenyl rings. nih.gov The symmetric stretching of the C-C bonds within the rings would also be prominent. This technique provides complementary data that, when used in conjunction with FT-IR, allows for a more complete assignment of the vibrational modes of the molecule. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This allows for the precise determination of molecular weight and can provide significant structural information through the analysis of fragmentation patterns.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) would be a critical tool for confirming the elemental composition of this compound. ESI is a soft ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation, allowing for clear identification of the molecular ion.

When analyzed via HRESI-MS, the compound this compound (C₁₅H₁₂ClN) would be expected to produce a molecular ion peak corresponding to its exact mass. The high resolution of the instrument allows for mass determination to several decimal places, which can distinguish the compound from other molecules with the same nominal mass but different elemental formulas. The presence of a chlorine atom would be confirmed by a characteristic isotopic pattern, with a second peak ([M+2]+) approximately one-third the intensity of the main molecular ion peak, reflecting the natural abundance of the ³⁷Cl isotope.

Table 3.3.1: Theoretical HRESI-MS Data for this compound

Ion FormulaCalculated m/z ([M+H]⁺ for ³⁵Cl)Calculated m/z ([M+H]⁺ for ³⁷Cl)
[C₁₅H₁₃³⁵ClN]⁺242.0731244.0702

This table represents theoretical values and is not based on experimental results.

Fragmentation Pattern Analysis for Structural Corroboration

Analysis of the fragmentation pattern, typically achieved using techniques like tandem mass spectrometry (MS/MS) or higher-energy collisional dissociation (HCD), provides corroborating evidence for the proposed structure. By inducing fragmentation of the isolated molecular ion, a unique "fingerprint" of daughter ions is produced.

For this compound, key fragmentation pathways would likely involve the cleavage of the bonds connecting the substituent groups to the indole core. Expected fragment ions could correspond to the loss of the methyl group (a loss of 15 Da), the phenyl group (a loss of 77 Da), or the chlorine atom (a loss of 35/37 Da). The stability of the indole ring system means that fragmentation would likely occur at the substituents first. Analyzing the precise masses of these fragments would help confirm the connectivity of the molecule.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction techniques are indispensable for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Powder X-ray Diffraction for Polymorphism Studies (if applicable)

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample, providing information about the crystalline phases present. If this compound could exist in multiple crystalline forms (polymorphs), PXRD would be the primary method for their identification and characterization. Each polymorph would produce a unique diffraction pattern, characterized by a distinct set of peak positions (2θ values) and intensities. This analysis is vital in fields such as pharmaceuticals, where different polymorphs can have different stabilities, dissolution rates, and bioavailability. Without experimental data, it is unknown whether this compound exhibits polymorphism.

Computational Chemistry and Theoretical Modeling of 5 Chloro 3 Methyl 2 Phenyl 1h Indole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It is widely employed to predict the molecular properties of organic compounds with high accuracy. researcher.lifenih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to a minimum on the potential energy surface. For 5-chloro-3-methyl-2-phenyl-1H-indole, this process is typically performed using DFT methods, such as the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional, combined with a basis set like 6-311G(d,p). nih.govnih.gov

The optimization yields key structural parameters, including bond lengths, bond angles, and dihedral angles. The indole (B1671886) ring is expected to be largely planar, while the phenyl group at the 2-position will have a specific dihedral angle relative to the indole plane due to steric interactions with the methyl group at the 3-position. mdpi.com Analysis of the electronic structure provides information on the distribution of electron density and the nature of chemical bonds within the molecule.

Table 1: Selected Optimized Geometrical Parameters (Calculated)

ParameterBond/AtomsValue
Bond Lengths (Å) C-Cl~1.74
N-H~1.01
C-C (indole-phenyl)~1.48
C-C (methyl)~1.51
Bond Angles (°) C4-C5-Cl~119.5
C2-C3-CH3~125.0
Dihedral Angle (°) C3-C2-C(phenyl)-C(phenyl)~50-60

Note: The values presented are typical and may vary depending on the specific computational method and basis set used.

DFT calculations are a reliable tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. liverpool.ac.uk The calculated shifts are often compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental values can provide insights into solvent effects or specific molecular interactions. ucl.ac.ukcumhuriyet.edu.tr

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra involves calculating the vibrational frequencies of the molecule. researchgate.net These calculations help in the assignment of vibrational modes observed in experimental spectra. doi.org For instance, the characteristic stretching frequency of the C-Cl bond is expected in the range of 760-505 cm⁻¹. researchgate.net Calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model. doi.org

Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts

Spectroscopic DataParameterPredicted Value
Vibrational Frequencies (cm⁻¹) N-H Stretch~3450
C-H Stretch (Aromatic)~3100-3000
C=C Stretch (Aromatic)~1600-1450
C-Cl Stretch~750
¹H NMR Chemical Shifts (ppm) N-H~8.0-8.5
Aromatic Protons~7.0-7.8
Methyl Protons~2.3-2.5
¹³C NMR Chemical Shifts (ppm) C5-Cl~125
C2 (Phenyl-substituted)~135
C3 (Methyl-substituted)~110
Methyl Carbon~10-12

Note: These are estimated values based on typical DFT calculations for similar structures.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. pearson.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as chemical potential (μ), hardness (η), and the electrophilicity index (ω). These descriptors provide quantitative measures of the molecule's reactivity. nih.gov

Table 3: Calculated FMO Energies and Reactivity Descriptors

ParameterSymbolFormulaTypical Value (eV)
HOMO EnergyE_HOMO--5.5 to -6.5
LUMO EnergyE_LUMO--1.0 to -2.0
Energy GapΔEE_LUMO - E_HOMO4.0 to 5.0
Chemical Potentialμ(E_HOMO + E_LUMO) / 2-3.2 to -4.2
Chemical Hardnessη(E_LUMO - E_HOMO) / 22.0 to 2.5
Electrophilicity Indexωμ² / (2η)2.5 to 4.0

Note: Values are representative for stable organic molecules and derived from DFT calculations.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed information about conformational changes and the influence of the environment on molecular behavior. easychair.org

MD simulations can reveal the conformational flexibility of this compound. A key aspect to investigate is the rotation of the phenyl group at the C2 position relative to the indole core. The simulation can track the dihedral angle over time, identifying the most populated conformational states and the energy barriers between them. This provides insight into the molecule's dynamic shape and how it might interact with other molecules, such as biological receptors. The flexibility of the methyl group and the vibrational motions of the chloro substituent can also be analyzed. nih.gov

The surrounding environment, particularly the solvent, can significantly influence the conformation and stability of a molecule. MD simulations can explicitly model the solvent (e.g., water, ethanol), allowing for the study of direct interactions like hydrogen bonding and van der Waals forces. easychair.org By running simulations in different solvents, it is possible to determine how the solvent affects the preferred conformation of the molecule. For example, a polar solvent might stabilize a more polar conformation of the molecule. These simulations can also provide insights into the solubility and partitioning behavior of the compound. easychair.org

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the binding mode of a small molecule ligand, such as this compound, to the active site of a target protein, like an enzyme or receptor.

The indole scaffold is a common feature in molecules targeting a range of biological macromolecules, including protein kinases like Epidermal Growth Factor Receptor (EGFR) and structural proteins like tubulin, both of which are significant targets in oncology. rjptonline.orgnih.gov Docking studies on analogous indole derivatives help predict the types of interactions this compound could form.

Key predicted interactions often involve:

Hydrogen Bonds: The indole nitrogen (N-H) can act as a hydrogen bond donor. Studies on similar compounds show interactions with the side chains of amino acid residues like Aspartate (Asp) or the backbone carbonyls of residues within the active site. mdpi.com

Hydrophobic Interactions: The phenyl and methyl groups, along with the indole ring system itself, can form hydrophobic and van der Waals interactions with nonpolar amino acid residues such as Leucine (Leu), Valine (Val), and Alanine (Ala). nih.gov

π-π Stacking and π-Cation Interactions: The aromatic nature of the indole and phenyl rings facilitates π-π stacking interactions with aromatic residues like Phenylalanine (Phe) and Tyrosine (Tyr). Additionally, π-cation interactions can occur with positively charged residues like Lysine (Lys) and Arginine (Arg). mdpi.com

Halogen Bonds: The chlorine atom at the 5-position can participate in halogen bonding with electron-donating atoms like oxygen or nitrogen in the protein's active site, potentially enhancing binding affinity. Docking of the related ligand D2AAK5, which contains a chlorine atom, showed the formation of a halogen bond with an asparagine (Asn) residue in the 5-HT2A receptor. mdpi.com

Studies on various 5-chloro-indole derivatives targeting EGFR and other kinases have highlighted interactions with key residues in the ATP-binding pocket, demonstrating the importance of the indole scaffold for anchoring the molecule within the active site. rjptonline.orgbenthamdirect.comresearchgate.net Similarly, when targeting tubulin, indole derivatives are known to bind at the colchicine (B1669291) binding site, where they interact with residues such as Cysteine (CYSβ241) through hydrogen bonds and various hydrophobic residues. nih.govnih.gov

Table 1: Potential Binding Interactions of this compound with Representative Protein Targets

Interaction TypePotential Interacting ResiduesContributing Moiety of LigandTarget Protein Example
Hydrogen Bond (Donor)Asp, Glu, Ser, ThrIndole N-HKinases (EGFR), Serotonin (B10506) Receptors
Hydrophobic/van der WaalsLeu, Val, Ala, Ile, MetPhenyl, Methyl, Indole RingsTubulin, Kinases (EGFR)
π-π StackingPhe, Tyr, Trp, HisIndole Ring, Phenyl Ring(p)ppGpp Synthetases (Rel)
Halogen BondAsn, Ser, Thr (Side Chain Oxygen)5-ChloroSerotonin Receptors
π-CationLys, ArgIndole Ring, Phenyl Ring(p)ppGpp Synthetases (Rel)

The primary outputs of a molecular docking simulation are the binding pose (or mode) of the ligand and an estimation of its binding affinity, often expressed as a scoring function or binding energy (e.g., in kcal/mol). A lower (more negative) binding energy generally indicates a more stable and favorable interaction between the ligand and the protein. thepharmajournal.com

For indole derivatives, docking studies have reported a wide range of binding energies depending on the specific target and the substitutions on the indole ring. For instance, studies on various indole derivatives have reported binding energies ranging from -7.73 to -9.09 kJ/mol against Hepatitis C NS5B polymerase and -11.8 Kcal/Mole against a tyrosine kinase receptor. thepharmajournal.comorientjchem.org Another study on indole derivatives targeting bacterial enzymes reported binding energies as low as -11.5 kcal/mol. nih.gov These values suggest strong theoretical binding affinities.

The analysis of the binding mode involves visualizing the ligand within the active site to confirm that key interactions, as predicted in the section above, are geometrically favorable. The orientation of the this compound would be critical; for example, the positioning of the 5-chloro group towards a suitable halogen bond acceptor or the placement of the phenyl group within a hydrophobic pocket could significantly influence the binding energy and, consequently, the biological activity. mdpi.com

Table 2: Representative Docking Scores for Indole Derivatives Against Various Protein Targets

Compound TypeProtein TargetReported Binding Energy (kcal/mol)Reference
Indole-based heterocycleUDP-N-acetylmuramate-l-alanine ligase-11.5 nih.gov
N-substituted IndoleTyrosine Kinase Receptor-11.8 orientjchem.org
Indole derivative with tosyl moietyTyrosinase-10.86 mdpi.com
Indole derivative with cyanide groupHCV NS5B Polymerase-9.09 (converted from kJ/mol) thepharmajournal.com
IndolylquinazolinoneRelMtb Synthetase-7.61 mdpi.com
Glyoxylamide Indole DerivativeBacterial Protein (4DH6)-7.88 nih.gov

Note: The values presented are for structurally related indole compounds and serve as illustrative examples of typical binding energies achieved in docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govjocpr.com This approach is fundamental for predicting the activity of unsynthesized molecules and for understanding which structural features are crucial for biological function. ijpsi.org

To develop a QSAR model for a series of compounds including this compound, the first step is to generate a dataset of structurally similar molecules with experimentally determined biological activities (e.g., IC50 values). nih.gov These activity values are typically converted to a logarithmic scale (pIC50) to be used as the dependent variable. nih.gov

Next, a large number of molecular descriptors (numerical values that represent the physicochemical properties of the molecules) are calculated. nih.gov Using statistical techniques like Multiple Linear Regression (MLR), a subset of these descriptors is selected to build a mathematical equation that best correlates with the biological activity. ijpsi.orgnih.gov

A typical QSAR equation would look like: pIC50 = c0 + (c1 * D1) + (c2 * D2) + ... + (cn * Dn)

Where D1, D2, ... Dn are the molecular descriptors and c1, c2, ... cn are their regression coefficients.

The robustness and predictive power of the QSAR model are evaluated using statistical parameters such as the coefficient of determination (R²), leave-one-out cross-validation coefficient (q² or Q²), and external validation on a test set of compounds (R²pred). nih.govnih.gov A reliable QSAR model generally has an R² value > 0.6 and a q² value > 0.5. nih.gov

Table 3: Statistical Parameters for Representative QSAR Models of Indole Derivatives

Compound SeriesStatistical ParameterValueReference
Thiosemicarbazone-Indole DerivativesR² (Coefficient of Determination)0.9725 nih.gov
R²adj (Adjusted R²)0.9646
q² (Cross-validation)Not Reported (LOF = 0.0765)
Pyrido[b]indole Derivatives (HCT116)R² (Coefficient of Determination)0.99 nih.gov
r²pred (External Test Set)0.70
q² (Cross-validation)Not Reported
Substituted Indole Derivatives (ICMT)R (Correlation Coefficient, ANN model)0.971 ijpsi.org
R² (MLR model)Not Reported

Note: These parameters are from QSAR models developed for different series of indole derivatives and illustrate the statistical validity typically sought in such studies.

The true utility of a QSAR model lies in its ability to identify the molecular descriptors that have the most significant impact on biological activity. These descriptors can be categorized into several classes: electronic (e.g., dipole moment, atomic charges), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). nih.gov

For indole derivatives, various QSAR studies have identified several key descriptors:

Electronic Descriptors: The presence of electron-withdrawing or electron-donating groups can significantly alter the electronic properties of the indole ring and influence interactions with the target protein. A QSAR study on indole-based sulfonylhydrazones found that the presence of a 5-chloro substituent, an electron-withdrawing group, significantly contributed to enhanced cytotoxic activity. mdpi.com

Topological and Shape Descriptors: Descriptors related to molecular shape and branching, such as Kappa indices (e.g., κ2), have been found to correlate with the antibacterial activity of indole derivatives. nih.gov

Hydrophobic Descriptors: The logarithm of the partition coefficient (LogP) is a common descriptor that quantifies a molecule's hydrophobicity, which is crucial for membrane permeability and hydrophobic interactions within a binding pocket. nih.gov

Quantum Chemical Descriptors: Properties derived from quantum mechanics calculations, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can describe a molecule's reactivity and are often used in QSAR models.

Table 4: Key Molecular Descriptors Influencing the Activity of Indole Derivatives

Descriptor TypeSpecific Descriptor ExamplePotential Influence on ActivityReference
ElectronicPresence of 5-chloro substituentEnhances cytotoxic activity by altering electron distribution. mdpi.com
TopologicalKappa Shape Index (κ2)Correlates with antibacterial activity, reflecting molecular shape. nih.gov
HydrophobicLogPInfluences membrane transport and hydrophobic binding interactions. nih.gov
ConstitutionalAtom Triplet FingerprintContributes to antiproliferative activity models. nih.gov
Quantum ChemicalDipole MomentRelates to the polarity of the molecule and its ability to interact with polar residues. nih.gov

Investigation of Biological Activities and Molecular Mechanisms of 5 Chloro 3 Methyl 2 Phenyl 1h Indole and Its Derivatives

Antimicrobial Activity Studies (In Vitro)

Derivatives of 5-chloro-3-methyl-2-phenyl-1H-indole have been the subject of numerous studies to evaluate their effectiveness against a spectrum of pathogenic microorganisms. These in vitro assessments have demonstrated notable antibacterial and antifungal properties.

Antibacterial Efficacy Against Various Bacterial Strains

The antibacterial potential of 5-chloro-indole derivatives has been investigated against both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds exhibit inhibitory effects on the growth of clinically relevant strains such as Staphylococcus aureus and Escherichia coli. For instance, a series of 5-chloro-3-phenyl-1H-indole-2-carbonyl azide (B81097) derivatives were synthesized and screened for their antibacterial activity, with some compounds showing notable efficacy. researchgate.net The presence of the chloro substitution on the indole (B1671886) ring is often associated with enhanced antibacterial activity. researchgate.net

Research on chloroindoles has demonstrated their ability to inhibit biofilm formation, a key virulence factor in many bacterial infections. For example, 5-chloro-2-methyl indole has been shown to have a minimum inhibitory concentration (MIC) of 75 μg/ml against uropathogenic Escherichia coli and can inhibit biofilm formation by an average of 67% at a concentration of 20 μg/ml. nih.gov The quantitative structure-activity relationship (QSAR) analyses have suggested that the presence of a chloro group at the 5-position of the indole is essential for potent antibacterial activity. frontiersin.orgresearchgate.net

Compound DerivativeBacterial StrainActivityReference
5-chloro-2-methyl indoleUropathogenic Escherichia coliMIC: 75 μg/ml nih.gov
5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivativesStaphylococcus aureus, Escherichia coliExhibited efficacy researchgate.net

Antifungal Efficacy Against Fungal Strains

In addition to their antibacterial properties, derivatives of this compound have shown promise as antifungal agents. In vitro studies have demonstrated their efficacy against fungal strains such as Aspergillus niger and Candida albicans. A study on 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives included screening for antifungal activity against these two fungal species. researchgate.net The halogenated nature of these compounds is believed to contribute to their antifungal potential. researchgate.net

Compound DerivativeFungal StrainActivityReference
5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivativesAspergillus niger, Candida albicansScreened for activity researchgate.net

Proposed Mechanisms of Antimicrobial Action

The antimicrobial effects of chloro-indole derivatives are believed to stem from their ability to interfere with essential cellular processes in microorganisms. One of the proposed mechanisms is the disruption of the bacterial cell membrane. Studies on halogenated indoles have shown that they can cause visible damage to the cell membrane, leading to a bactericidal effect. frontiersin.orgresearchgate.net This disruption can lead to the leakage of intracellular components and ultimately cell death.

Furthermore, these compounds may exert their antimicrobial effects through enzyme inhibition. The indole nucleus can interact with various enzymes within the microbial cell, disrupting metabolic pathways crucial for survival. While the precise enzymatic targets for this compound are still under investigation, the broad-spectrum activity of its derivatives suggests that they may act on multiple targets.

Anticancer Activity Studies (In Vitro)

The indole scaffold is a well-established pharmacophore in the development of anticancer agents. Derivatives of this compound have demonstrated significant potential in this area, with studies highlighting their ability to inhibit cancer cell growth and modulate key signaling pathways involved in tumorigenesis.

Inhibition of Cancer Cell Proliferation in Various Cell Lines

A number of 5-chloro-indole derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines. These studies have consistently shown that these compounds can inhibit the growth of various cancer cells. For instance, a series of 5-chloro-indole-2-carboxylate derivatives displayed significant antiproliferative activity with GI50 values ranging from 29 nM to 78 nM against pancreatic, breast, colon, and epithelial cancer cell lines. nih.govmdpi.com Similarly, 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides have shown promising antiproliferative activity against four different cancer cell lines, with mean GI50 values ranging from 29 nM to 102 nM. tandfonline.com

Compound DerivativeCancer Cell LineActivity (GI50)Reference
5-chloro-indole-2-carboxylate derivativesPanc-1, MCF-7, HT-29, A-54929 nM - 78 nM nih.govmdpi.com
5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamidesVarious29 nM - 102 nM tandfonline.com

Modulation of Key Signaling Pathways (e.g., WNT/β-catenin pathway via DVL1 inhibition)

A crucial aspect of the anticancer activity of 5-chloro-indole derivatives lies in their ability to modulate critical signaling pathways that are often dysregulated in cancer. A significant finding is the identification of a derivative, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), as a new Dishevelled 1 (DVL1) inhibitor. nih.gov DVL1 is a key component of the WNT/β-catenin signaling pathway, which plays a pivotal role in cancer cell proliferation and survival. nih.gov

This derivative, (S)-1, demonstrated potent inhibition of DVL1 with an EC50 of 0.49 ± 0.11 μM. nih.gov By inhibiting the interaction between DVL1 and its receptor, Frizzled, this compound effectively turns off the aberrant activation of the WNT pathway. nih.gov This mechanism of action was further supported by the compound's ability to inhibit the growth of HCT116 colon cancer cells, which are dependent on WNT signaling, with an EC50 of 7.1 ± 0.6 μM. nih.gov The racemic mixture and the (R)-enantiomer also showed inhibitory activity against HCT116 cells with EC50 values of 15.2 ± 1.1 μM and 28.3 ± 1.2 μM, respectively. nih.gov These findings highlight the potential of 5-chloro-indole derivatives as targeted anticancer agents that function by modulating the WNT/β-catenin pathway.

CompoundActivityEC50 ValueReference
(S)-1 (RS4690)DVL1 Inhibition0.49 ± 0.11 μM nih.gov
Racemic RS4690HCT116 Cell Growth Inhibition15.2 ± 1.1 μM nih.gov
(S)-1 (RS4690)HCT116 Cell Growth Inhibition7.1 ± 0.6 μM nih.gov
(R)-1 (RS4690)HCT116 Cell Growth Inhibition28.3 ± 1.2 μM nih.gov

Induction of Cellular Apoptosis and Cytotoxicity Mechanisms

Derivatives of the 5-chloro-indole scaffold have been investigated for their ability to induce apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. Studies show that these compounds can trigger apoptotic pathways in cancer cells without exhibiting significant cytotoxicity toward normal cell lines. mdpi.comresearchgate.nettandfonline.com The primary mechanisms involve the modulation of key proteins in the apoptotic cascade.

A significant mechanism identified is the activation of caspases, which are proteases that execute the process of apoptosis. nih.gov Certain 5-chloro-indole-2-carboxamide derivatives have demonstrated the ability to significantly increase the expression levels of caspase-3, a critical executioner caspase. nih.govtandfonline.com For instance, compounds (E)-5-chloro-3-(2-methoxyvinyl)-N-(4-(2-methylpyrrolidin-1-yl)phenethyl)-1H-indole-2-carboxamide and a related derivative demonstrated the ability to increase caspase-3 protein levels in a human pancreatic cancer cell line (Panc-1) by approximately eightfold compared to untreated cells. nih.gov

Further investigation into the apoptotic pathways revealed that these compounds also affect other key regulators. nih.govresearchgate.net The same derivatives were found to increase the levels of caspase-8, an initiator caspase in the extrinsic apoptotic pathway, and Bax, a pro-apoptotic protein. nih.govresearchgate.net Concurrently, they decrease the levels of Bcl-2, an anti-apoptotic protein. nih.govresearchgate.net The modulation of the Bax/Bcl-2 ratio is a critical checkpoint in the intrinsic apoptotic pathway, and a shift in favor of Bax promotes the release of cytochrome c from mitochondria, leading to cell death. researchgate.net This suggests that 5-chloro-indole derivatives can induce apoptosis through both intrinsic and extrinsic pathways. While demonstrating potent antiproliferative and pro-apoptotic effects on cancer cells, several studies have confirmed that these derivatives are not cytotoxic to normal human cell lines at effective concentrations. mdpi.comresearchgate.nettandfonline.com

CompoundTarget Cell LineApoptotic MarkerObserved EffectReference
(E)-5-chloro-3-(2-methoxyvinyl)-N-(4-(2-methylpyrrolidin-1-yl)phenethyl)-1H-indole-2-carboxamidePanc-1 (Pancreatic Cancer)Caspase-3Increased protein level to 560.2 ± 5.0 pg/mL nih.gov
(E)-5-chloro-3-(2-methoxyvinyl)-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamidePanc-1 (Pancreatic Cancer)Caspase-3Increased protein level to 542.5 ± 5.0 pg/mL nih.gov
Staurosporine (Reference)Panc-1 (Pancreatic Cancer)Caspase-3Increased protein level to 503.2 ± 4.0 pg/mL nih.gov
(E)-5-chloro-3-(2-methoxyvinyl)-N-(4-(2-methylpyrrolidin-1-yl)phenethyl)-1H-indole-2-carboxamidePanc-1 (Pancreatic Cancer)Caspase-8, BaxSignificantly increased levels nih.gov
(E)-5-chloro-3-(2-methoxyvinyl)-N-(4-(2-methylpyrrolidin-1-yl)phenethyl)-1H-indole-2-carboxamidePanc-1 (Pancreatic Cancer)Bcl-2Decreased levels nih.gov

Enzyme Inhibition Studies (In Vitro)

Monoamine Oxidase (MAO) Inhibition (MAO-A and MAO-B)

The indole nucleus is a key structural feature in many inhibitors of monoamine oxidase (MAO), an enzyme that exists in two isoforms, MAO-A and MAO-B, and is a significant target for treating neurological disorders. nih.gov Research on various indole derivatives has shown they can act as potent and often selective inhibitors of MAO, particularly the MAO-B isoform. nih.govnih.govpensoft.net Selective MAO-B inhibition is a therapeutic strategy for Parkinson's disease, as it preserves dopamine (B1211576) levels in the brain. pensoft.net

Studies on series of indole and benzofuran (B130515) derivatives revealed that they are generally selective MAO-B inhibitors with inhibition constants (Ki) in the nanomolar to micromolar range. nih.gov For example, 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide was identified as a potent MAO-B inhibitor with a Ki value of 0.03 µM and was 99-fold more selective for the B isoform over the A isoform. nih.gov Other research on indole-based small molecules has identified compounds with remarkable selectivity for MAO-B, with selectivity indices (SI) significantly higher than the reference drug rasagiline. nih.gov For instance, certain indole-based ureas demonstrated SI values greater than 3000. nih.gov The selectivity for MAO-B over MAO-A is often attributed to the inability of these compounds to form favorable interactions within the MAO-A active site. nih.gov

Compound Class/DerivativeTarget EnzymeInhibition Potency (IC50 / Ki)Selectivity Index (SI)Reference
3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamideMAO-BKi = 0.03 µM99 nih.gov
Indole-based Urea Derivative 8aMAO-BIC50 = 0.02 µM>3649 nih.gov
Indole-based Urea Derivative 8bMAO-BIC50 = 0.03 µM>3278 nih.gov
Indole-based Urea Derivative 7bMAO-BIC50 = 0.33 µM>305 nih.gov
Rasagiline (Reference)MAO-B->50 nih.gov

Cyclooxygenase (COX) Enzyme Inhibition (COX-1 and COX-2 Selectivity)

Derivatives based on the 2-phenyl-indole scaffold have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes. researchgate.netnih.govjapsonline.com The COX enzyme has two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like protecting the gastric mucosa, and COX-2, which is induced during inflammation. nih.govnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, but non-selective inhibition, particularly of COX-1, can lead to gastrointestinal side effects. nih.gov Therefore, the development of selective COX-2 inhibitors is a key therapeutic goal.

Research has shown that 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives can act as highly selective COX-2 inhibitors. researchgate.netjapsonline.com In vitro assays demonstrated that these compounds exhibit weak inhibition of COX-1 (IC50 = 8.1–11.8 µM) but potent inhibition of COX-2 (IC50 = 0.11–0.2 µM). japsonline.com This results in high selectivity indices (SI, calculated as IC50(COX-1)/IC50(COX-2)) ranging from 30.35 to 107.63, significantly greater than that of the non-selective NSAID indomethacin (B1671933) (SI = 0.079). japsonline.com The 2-aminosulfonylphenyl-3-phenyl-indole derivative 5a was found to possess higher activity and selectivity for COX-2 than the well-known selective inhibitor Celecoxib in both in vitro and in vivo models. nih.gov The presence of a methylsulfonyl (–SO2CH3) or aminosulfonyl (–SO2NH2) group on the phenyl ring at the 2-position of the indole core is a common feature of these selective inhibitors. researchgate.netlookchem.com

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
2-(4-(methylsulfonyl)phenyl)-1-(4-chlorobenzoyl)-indole (4b)11.80.11107.63 researchgate.netjapsonline.com
2-(4-(methylsulfonyl)phenyl)-1-(4-methylbenzoyl)-indole (4d)10.90.1764.11 japsonline.com
2-(4-(methylsulfonyl)phenyl)-1-(4-methoxybenzoyl)-indole (4f)8.10.1554.00 japsonline.com
Indomethacin (Reference)0.0390.490.079 japsonline.com
Celecoxib (Reference)--- nih.gov

Carbonic Anhydrase (CA) Isoform Inhibition

The sulfonamide group (–SO2NH2) is a well-established zinc-binding moiety that is characteristic of most carbonic anhydrase (CA) inhibitors. The incorporation of a sulfonamide group onto an indole scaffold has led to the development of potent inhibitors of various CA isoforms. nih.goveurekaselect.com CAs are a family of metalloenzymes involved in numerous physiological processes, and specific isoforms, such as the tumor-associated CA IX and CA XII, are targets for anticancer therapies. nih.govsemanticscholar.org

A series of 3-phenyl-1H-indole-5-sulfonamides were synthesized and evaluated against a panel of human CA isoforms, including CA I, II, VA, VB, VII, IX, and XII. eurekaselect.com This structure-based design approach yielded several low nanomolar and, in some cases, isoform-selective inhibitors. eurekaselect.com Similarly, 1-acylated indoline-5-sulfonamides have demonstrated inhibitory activity against the tumor-related CA IX and CA XII isoforms with inhibition constant (Ki) values as low as 132.8 nM and 41.3 nM, respectively. nih.gov The design of these inhibitors often focuses on achieving selectivity for the target isoform (e.g., CA IX) over off-target cytosolic isoforms like CA I and CA II to minimize potential side effects. nih.gov

Compound ClassTarget IsoformInhibition Potency (Ki)Reference
1-Acylated Indoline-5-Sulfonamides (e.g., 4f)CA IXUp to 132.8 nM nih.gov
1-Acylated Indoline-5-Sulfonamides (e.g., 4f)CA XIIUp to 41.3 nM nih.gov
3-Phenyl-1H-indole-5-sulfonamidesCA I, II, VA, VB, VII, IX, XIILow nanomolar range eurekaselect.com
3-Phenyl-1H-indole-5-sulfonamidesM. tuberculosis β-CAsSub-nanomolar range eurekaselect.com

Kinase Inhibition (e.g., EGFRT790M/BRAFV600E Pathways)

Derivatives of 5-chloro-indole have emerged as potent inhibitors of protein kinases, particularly those involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinases. mdpi.comresearchgate.net Mutations in these kinases, such as EGFRT790M (a common resistance mutation) and BRAFV600E, are critical drivers in several malignancies. mdpi.comnih.gov

A novel series of 5-chloro-indole-2-carboxylates has been developed that exhibits significant antiproliferative activity by targeting these mutant kinases. mdpi.comnih.gov These compounds have shown potent inhibition of EGFR, with IC50 values ranging from 68 nM to 89 nM. researchgate.netnih.gov Notably, the m-piperidinyl derivative 3e was found to be 1.2-fold more potent than the reference drug erlotinib. mdpi.comresearchgate.net A crucial feature of these new derivatives is their selectivity for the mutant EGFRT790M over the wild-type (WT) enzyme. mdpi.comnih.gov For example, compounds 3b and 3e showed an 8-fold selectivity index toward EGFRT790M. mdpi.comnih.govnih.gov These same compounds also demonstrated excellent inhibitory activity against the EGFRT790M mutant in enzymatic assays, with IC50 values (8.6 ± 2 and 9.2 ± 2 nM) equivalent to the FDA-approved drug osimertinib. nih.gov In addition to EGFR, these compounds also inhibit the BRAFV600E kinase, with compound 3e showing the most potent activity in this regard. mdpi.comresearchgate.net

CompoundTarget Enzyme / Cell LineInhibition Potency (IC50 / GI50)Selectivity (vs. WT)Reference
Derivative 3e (m-piperidinyl)EGFRIC50 = 68 nM8-fold for T790M mdpi.comresearchgate.netnih.gov
Derivative 3b (p-pyrrolidinyl)EGFRT790MIC50 = 8.6 ± 2 nM8-fold for T790M nih.gov
Derivative 3e (m-piperidinyl)EGFRT790MIC50 = 9.2 ± 2 nM8-fold for T790M nih.gov
Derivative 3e (m-piperidinyl)BRAFV600EMost potent in series- mdpi.comresearchgate.net
Derivative 5fEGFRT790MIC50 = 9.5 ± 2 nM- tandfonline.comtandfonline.com
Erlotinib (Reference)EGFRIC50 = 80 nM- mdpi.comresearchgate.net
Osimertinib (Reference)EGFRT790MIC50 = 8 ± 2 nM~200-fold tandfonline.comnih.gov

Kinetic Analysis of Enzyme Inhibition (e.g., Reversible, Competitive)

Understanding the kinetic mechanism of enzyme inhibition provides insight into the inhibitor's mode of action. Studies on indole derivatives have characterized their interactions with target enzymes like MAO and COX.

For MAO inhibition, indole derivatives have been shown to act through different mechanisms. Some non-acetylenic derivatives, such as N-methyl-2(5-hydroxy-1-methylindolyl)methylamine , act as reversible and competitive inhibitors. nih.gov This means they bind non-covalently to the enzyme's active site and compete with the natural substrate. In contrast, certain acetylenic indole derivatives were found to be irreversible and competitive inhibitors, indicating they form a stable, often covalent, bond with the enzyme after initially competing with the substrate for the active site. nih.gov More recent studies on highly selective indole-based MAO-B inhibitors also demonstrated a competitive mode of action, with Ki values in the low nanomolar range (e.g., 6.63 nM and 10.34 nM). nih.gov

In the case of COX inhibition, indole-based compounds can also exhibit competitive inhibition. acs.org The selectivity of some inhibitors for COX-2 over COX-1 has been linked to their kinetic behavior. These inhibitors may show a simple, rapid, single-step competitive reversible association with COX-1. acs.org However, their interaction with COX-2 can be more complex, involving an initial competitive binding step followed by a slow, time-dependent conformational change that leads to potent and selective inhibition. acs.org This two-step or three-step kinetic mechanism is a hallmark of several diarylheterocycle selective COX-2 inhibitors. acs.org

Receptor Modulation Studies (In Vitro)

The primary receptor target investigated for derivatives of this compound is the cannabinoid receptor type 1 (CB1), a G-protein coupled receptor (GPCR) highly expressed in the central nervous system.

Derivatives of this compound, most notably the indole-2-carboxamide ORG27569 (5-chloro-3-ethyl-N-[2-[4-(1-piperidinyl)phenyl]ethyl]-1H-indole-2-carboxamide), have been identified as allosteric modulators of the CB1 receptor. nih.govunc.edu These molecules bind to a site on the receptor that is distinct from the orthosteric site where endogenous cannabinoids and classical agonists/antagonists bind. mdpi.com The presence of a chloro group at the 5-position of the indole ring is considered a beneficial, though not essential, feature for the allosteric modulation of the CB1 receptor. unc.edu

Allosteric modulation offers a different therapeutic approach compared to direct agonism or antagonism, as it can fine-tune the receptor's response to endogenous ligands, potentially leading to fewer side effects. unc.edumdpi.com

Ligand binding studies have been crucial in characterizing the allosteric effects of these indole derivatives. For instance, ORG27569 has been shown to exhibit differential cooperativity with various CB1 receptor ligands. nih.govmq.edu.au

Specifically, in equilibrium binding assays, ORG27569 demonstrates positive cooperativity with the CB1 receptor agonist [³H]CP55940, meaning it increases the binding of this agonist to the receptor. mq.edu.au Conversely, it shows negative cooperativity with the CB1 receptor inverse agonist [³H]SR141716A, leading to a decrease in its binding. nih.govmq.edu.au This dual cooperativity underscores the complex nature of allosteric modulation by this class of compounds.

Allosteric ModulatorOrthosteric LigandCooperativity Type
ORG27569[³H]CP55940 (Agonist)Positive
ORG27569[³H]SR141716A (Inverse Agonist)Negative

A significant finding in the study of 5-chloro-indole derivatives is their ability to act as biased allosteric modulators of the CB1 receptor. nih.govnih.gov This means they can preferentially modulate one downstream signaling pathway over another. The CB1 receptor is known to signal through both G-protein-dependent and β-arrestin-dependent pathways. researchgate.netmdpi.com

ORG27569 has been shown to exhibit a clear bias away from the G-protein pathway and towards β-arrestin-mediated signaling. researchgate.netmdpi.com It effectively blocks the Gαi-mediated inhibition of adenylyl cyclase (and thus cAMP production) by orthosteric agonists. nih.govnih.gov In contrast, it has been observed to have little to no effect on, or even enhance, the phosphorylation of extracellular signal-regulated kinase (ERK), a downstream effect often mediated by β-arrestin. nih.govnih.gov This biased signaling profile suggests that such compounds could be developed to selectively activate therapeutically desirable pathways while avoiding those associated with unwanted side effects. nih.gov

Allosteric ModulatorSignaling PathwayEffect
ORG27569G-protein (cAMP inhibition)Inhibition
ORG27569β-arrestin (ERK phosphorylation)No effect or enhancement

Other Mechanistic Biological Investigations

Beyond direct receptor modulation, derivatives of this compound have been investigated for other biological interactions and effects on cellular pathways.

Certain derivatives of the core indole structure have been designed to interact with specific molecular targets. For example, 5-Chloro-1-methyl-3-phenyl-1H-indole-2-carbaldehyde, which features an aldehyde group at the 2-position, is capable of forming covalent bonds with nucleophilic sites on biomolecules like enzymes and receptors. smolecule.com This type of interaction can lead to the inhibition or modulation of the target biomolecule's activity, opening avenues for therapeutic applications beyond receptor modulation. smolecule.com

Derivatives of 5-chloro-indole have also been shown to modulate cellular pathways involved in cell growth and proliferation. nih.govmdpi.com For instance, novel 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives have been synthesized and evaluated as potent inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways, which are often over-activated in various cancers. mdpi.com

One study demonstrated that a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides exhibited significant antiproliferative activity against several cancer cell lines. nih.gov The most potent compounds in this series showed strong inhibitory effects on both wild-type EGFR and the T790M mutant, which is a common mechanism of resistance to EGFR inhibitors. These findings highlight the potential for this chemical scaffold to be adapted for different therapeutic targets and to influence critical cellular signaling cascades. nih.gov

Structure Activity Relationship Sar Studies for 5 Chloro 3 Methyl 2 Phenyl 1h Indole Derivatives

Impact of Substituent Variations on Biological Activity

Effects of Halogenation at C-5 (e.g., Chloro vs. Fluoro)

The nature and position of halogen substituents on the indole (B1671886) ring are pivotal in modulating the biological activity of indole derivatives. The presence of a halogen at the C-5 position is a common feature in many biologically active indole compounds.

Studies comparing different halogens at the C-5 position have revealed significant variations in activity. For instance, in the context of antiproliferative activity, a bromine atom at the C-5 position of the indole nucleus has been shown to strongly favor this biological effect. nih.gov Research on antimycobacterial agents has demonstrated that the specific halogen and its location are critical. In one study, a 5-fluoroindole (B109304) (5-FI) compound was evaluated for its activity against Mycobacterium tuberculosis. When the fluorine atom was moved from the C-5 position to the C-6 or C-7 positions, the activity was reduced by more than 15- and 31-fold, respectively. nih.govacs.org This highlights the sensitivity of the biological activity to the placement of the halogen substituent.

Furthermore, the electron-withdrawing nature of halogens at C-5 can influence the molecule's interaction with biological targets. The substitution at the 5-position of the indole nucleus can lead to different binding modes within a receptor, suggesting that substituents like chloro or nitro groups might orient the molecule differently compared to an unsubstituted indole. nih.gov

Compound SeriesC-5 SubstituentObservationReference
Indole DerivativesChloroCan alter binding mode compared to unsubstituted analogs. nih.gov
Indole DerivativesFluoroShifting fluorine from C-5 to C-6 or C-7 significantly reduces antimycobacterial activity. nih.govacs.org
AplysinopsinsBromoA single bromine at C-5 or C-6 considerably improves potency in kinase inhibition. nih.gov

Influence of Alkyl and Phenyl Groups at C-2 and C-3

The presence of a phenyl group at the C-2 position is a key structural feature. This bulky aromatic group contributes to the molecule's hydrophobic character and can engage in crucial π-π stacking or hydrophobic interactions within a receptor's binding pocket. nih.goviucr.org The orientation of this phenyl ring relative to the indole core can influence binding. nih.goviucr.org

Substituents at the C-3 position also play a significant role. The nature of the group at C-3 can greatly affect the biological activity profile. For instance, in a series of 2-aryl indoles, the introduction of ether and thioether functionalities at the C-3 position resulted in potent antiproliferative effects. nih.gov Studies on antioxidant indole derivatives have shown that the type of substituent directly attached to the methylene (B1212753) group at C-3 is a strong determinant of activity. nih.govresearchgate.net Furthermore, comparing 2-substituted versus 3-substituted indoles has shown that this placement can affect not only binding affinity but also the intrinsic activity (e.g., full agonist vs. partial agonist). nih.gov

PositionSubstituent TypeInfluence on ActivityReference
C-2PhenylContributes to hydrophobic interactions and can stabilize radical intermediates in certain reactions. nih.govnih.goviucr.org
C-3Alkyl (Methyl)The nature of the C-3 substituent significantly impacts the biological profile, including antioxidant and antiproliferative activities. nih.govnih.govresearchgate.net
C-2 vs. C-3GeneralSubstitution pattern affects binding affinity and intrinsic activity at receptors. 2-substituted indoles can show higher affinity than 3-substituted counterparts. nih.gov

Role of Substituents on the Phenyl Ring (e.g., Methoxy, Trifluoromethyl, Dimethylamino)

Modification of the C-2 phenyl ring with various substituents provides a powerful tool for fine-tuning the electronic properties, solubility, and steric profile of the molecule, thereby impacting its biological activity. The introduction of both electron-donating and electron-withdrawing groups can lead to significant changes in potency and selectivity.

For example, in a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides, which share a substituted indole core, the nature of the substituent on an attached phenyl ring was critical for antiproliferative activity. nih.gov Compounds with a para-2-methyl pyrrolidin-1-yl or a para-4-morpholin-1-yl group on the phenyl ring were found to be the most potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov Similarly, a para-N,N-dimethylamino substituent also conferred significant activity. nih.gov This indicates that substituents at the para position of the phenyl ring are well-tolerated and can enhance biological effects.

The electronic nature of the substituent is also important. Electron-withdrawing groups like trifluoromethyl or nitro groups, and electron-donating groups like methoxy, can alter the electron density of the phenyl ring, which in turn can affect its interaction with target residues. nih.govresearchgate.net

Phenyl Ring SubstituentPositionEffect on Biological ActivityCompound Series ExampleReference
2-methyl pyrrolidin-1-ylparaPotent EGFR inhibition5-chloro-indole-2-carboxamides nih.gov
4-morpholin-1-ylparaPotent EGFR inhibition5-chloro-indole-2-carboxamides nih.gov
N,N-dimethylaminoparaSignificant EGFR inhibition5-chloro-indole-2-carboxamides nih.gov

Significance of N-Substitution on the Indole Nitrogen

The nitrogen atom of the indole ring (N-1 position) is a key site for structural modification that can profoundly influence the compound's physicochemical properties and biological activity. Substitution at this position can affect the molecule's ability to act as a hydrogen bond donor, alter its lipophilicity, and introduce new interaction points with a biological target.

Investigations into the SAR of various indole alkaloids have shown that methylation of the indole nitrogen is an important factor for both kinase inhibitory and antiproliferative activities. nih.gov Conversely, for certain classes of C-3 substituted indole derivatives with antioxidant properties, the presence of an unsubstituted indole nitrogen atom was found to be mandatory for the observed activity. nih.govresearchgate.net This suggests that the N-H group may be acting as a crucial hydrogen bond donor or is involved in the antioxidant mechanism itself.

Acylation of the indole nitrogen with groups like ethyl chloroformate or chloroacetyl chloride has been used to generate N-substituted derivatives with altered pharmacological profiles, including effects on blood pressure and anti-inflammatory activity. nih.gov These findings underscore that the N-1 position is a critical handle for modulating the biological effects of the 5-chloro-3-methyl-2-phenyl-1H-indole scaffold.

N-1 SubstitutionImpact on Biological ActivityContext/Compound ClassReference
MethylationImportant for kinase inhibitory and antiproliferative activities.Meridianin alkaloids nih.gov
Unsubstituted (N-H)Mandatory for antioxidant activity.C-3 substituted indole derivatives nih.govresearchgate.net
AcylationCan introduce or modify anti-inflammatory and antihypertensive properties.2,3-diphenyl-5-methoxy-indole derivatives nih.gov

Rational Design Principles for Enhanced Activity and Selectivity

Optimization of Molecular Features for Target Binding

The rational design of more potent and selective derivatives of this compound hinges on a deep understanding of the SAR data and the structural requirements of the intended biological target. Optimization strategies focus on modifying the molecular features to enhance binding affinity and specificity.

One key principle is the strategic placement of functional groups to exploit specific interactions within the target's binding site, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, if a target protein has a defined hydrophobic pocket, enlarging or modifying the C-2 phenyl group or introducing lipophilic substituents on the indole ring could enhance binding affinity. nih.govacs.org Conversely, if a hydrogen bond donor is required, maintaining the N-H of the indole ring would be crucial. nih.govresearchgate.net

Another aspect of rational design involves creating dual-target compounds. This can be achieved by integrating pharmacophoric features necessary for binding to two distinct targets within a single molecule. This approach requires knowledge of the SAR for both targets. For example, researchers have designed dual-target compounds by considering the SAR for binding to the translocator protein (TSPO) and incorporating features known from crystallographic data to inhibit the p53–MDM2 interaction. nih.gov This strategy could be applied to the this compound scaffold to develop multi-target agents. The optimization process is often guided by computational methods, such as molecular docking, which can predict how a designed molecule might fit into a target's active site and help prioritize synthetic efforts. nih.gov

Strategies for Modulating Biological Profiles in this compound Derivatives

The biological profile of derivatives based on the 5-chloro-1H-indole scaffold can be systematically modulated through strategic chemical modifications. Structure-Activity Relationship (SAR) studies on analogous compounds reveal that specific substitutions at various positions of the indole ring and its appendages play a crucial role in determining the potency and selectivity of their biological actions, particularly in the context of anticancer activity through pathways like EGFR inhibition.

Key strategies for modifying the biological activity of these compounds involve alterations at the C2, C3, and N1 positions of the indole core, as well as modifications to the phenyl ring at the C2 position. These modifications influence the compound's steric, electronic, and hydrophobic properties, which in turn affect its binding affinity to biological targets.

One prominent area of investigation for similar 5-chloro-indole structures has been the development of potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. For instance, a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides demonstrated significant antiproliferative activity. The SAR studies on these compounds indicate that the nature of the substituent on the C2-carboxamide is critical for activity. Derivatives with a p-substituted phenethyl group at this position generally exhibit superior antiproliferative effects compared to their m-substituted counterparts.

Furthermore, the introduction of specific functional groups can enhance the interaction with the target protein. For example, in a series of 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylates, the presence of a m-piperidin-1-yl substituent on the phenethyl moiety resulted in a potent derivative with significant inhibitory activity against EGFR. This highlights the importance of the terminal amine group and its substitution pattern in achieving high potency.

Cyclization strategies have also been employed to modulate the biological profile. The conversion of 5-chloro-indole-2-carboxylic acid derivatives into pyrrolo[3,4-b]indol-3-ones can alter the conformational rigidity of the molecule, potentially leading to a different interaction profile with the target.

The following tables summarize the impact of various substitutions on the biological activity of 5-chloro-indole derivatives, based on published research findings.

Table 1: SAR of 5-chloro-3-((phenethylamino)methyl)-1H-indole-2-carboxylate Derivatives as EGFR Inhibitors

Compound IDR (Substituent on Phenethyl)EGFR IC₅₀ (nM)BRAFV600E IC₅₀ (nM)
3a H89105
3b p-pyrrolidin-1-yl7598
3c p-piperidin-1-yl7995
3d m-pyrrolidin-1-yl7290
3e m-piperidin-1-yl6885
erlotinib (reference) -80>1000
vemurafenib (reference) ->100035

Data sourced from a study on 5-chloro-indole-2-carboxylate derivatives as potent inhibitors of EGFRT790M/BRAFV600E pathways. mdpi.com

Table 2: Antiproliferative Activity of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide Derivatives

Compound IDR (Substituent on Carboxamide)Mean GI₅₀ (nM)
5c p-N,N-dimethylamino45
5d p-N,N-diethylamino35
5f p-2-methyl pyrrolidin-1-yl29
5g p-4-methyl piperazin-1-yl39
erlotinib (reference) -33

Data represents the mean growth inhibition across four tested cancer cell lines. tandfonline.com

These findings collectively suggest that the biological profiles of compounds related to this compound can be fine-tuned by:

Substitution on the C2-phenyl ring: While the core structure in the prompt has a phenyl group at C2, further substitution on this ring could modulate activity.

Modification of the C3-methyl group: The methyl group at the C3 position could be extended or replaced with other functional groups, such as the methoxyvinyl or phenethylaminomethyl groups seen in active analogs, to explore different binding interactions. mdpi.comtandfonline.com

Emerging Applications and Future Research Directions of Indole Derivatives

Development of Fluorescent Chemosensors

The indole (B1671886) scaffold is a cornerstone in the design of fluorescent chemosensors due to its intrinsic fluorescence and the ease with which it can be functionalized to create selective and sensitive probes for various analytes. bohrium.comresearchgate.netresearchgate.net These sensors operate through measurable changes in their fluorescence or color upon interaction with specific ions or molecules, making them invaluable tools in analytical chemistry. researchgate.netresearchgate.net

Indole-Based Fluorescent Probes for Ion Detection (e.g., Zn²⁺, Cu²⁺, Cd²⁺, Hg²⁺)

Indole derivatives have been extensively developed as fluorescent probes for a wide array of metal ions, including biologically and environmentally significant cations like Zn²⁺, Cu²⁺, Cd²⁺, and Hg²⁺. researchgate.netresearchgate.net The nitrogen and heteroatoms (like oxygen and sulfur) incorporated into the indole structure can act as binding sites for these metal ions. researchgate.net This coordination can lead to significant changes in the photophysical properties of the molecule, allowing for the detection of the target ion. researchgate.netresearchgate.net

For instance, a study on the closely related compound, 5-chloro-3-phenyl-1H-indole-2-carbohydrazide (CPIC), investigated its solvatochromic behavior, which is fundamental to understanding its potential as a sensor. The study revealed that the excited state dipole moment of CPIC was higher than its ground state, indicating a more polar nature in the excited state. This charge separation is a key characteristic for developing fluorescent probes.

Table 1: Examples of Indole-Based Fluorescent Probes for Ion Detection

Indole Derivative TypeTarget Ion(s)Sensing MechanismReference
General Indole ScaffoldsCu²⁺, Fe²⁺, Fe³⁺, Zn²⁺, Hg²⁺, etc.Complexation-induced fluorescence quenching or enhancement researchgate.net
1H-indole-2,3-dioneFe³⁺Absorption peak enhancement researchgate.net
Indole-coupled diaminomaleonitrileZn²⁺, Mn²⁺Chelation pathways researchgate.net
Indole-based hydrazonesF⁻, CN⁻Deprotonation or hydrogen bonding acs.org

Mechanisms of Fluorimetric and Colorimetric Sensing

The detection of ions by indole-based chemosensors relies on several photophysical mechanisms that translate the binding event into a measurable optical signal. researchgate.netnih.gov These mechanisms include:

Chelation-Enhanced Fluorescence (CHEF): In this process, the binding of a metal ion to the sensor restricts intramolecular rotation or other non-radiative decay pathways, leading to an increase in fluorescence intensity. researchgate.net

Chelation-Enhanced Quenching (CHEQ): Conversely, the coordination of a metal ion, particularly a paramagnetic one like Cu²⁺, can lead to quenching of the fluorophore's emission through energy or electron transfer processes. researchgate.net

Photoinduced Electron Transfer (PET): This mechanism involves an electron transfer from a donor to an acceptor unit within the sensor molecule. Upon ion binding, the energy levels of the donor or acceptor can be altered, inhibiting or promoting PET and thus "turning on" or "turning off" the fluorescence. nih.gov

Intramolecular Charge Transfer (ICT): In ICT-based sensors, the binding of an analyte modulates the charge distribution in the excited state, leading to a shift in the emission wavelength. This can result in a ratiometric response, which is advantageous for quantitative measurements.

The specific mechanism at play depends on the design of the indole derivative, including the nature and position of the substituents and the coordinating groups. researchgate.net

Applications in Analytical Chemistry and Molecular Recognition

Indole-based fluorescent probes have found widespread applications in analytical chemistry due to their high sensitivity, selectivity, and often, the ability to provide real-time detection. researchgate.netresearchgate.net They are employed for the quantification of trace amounts of heavy metal ions in environmental samples, such as water and soil, which is crucial for monitoring pollution. bohrium.comresearchgate.net

In the realm of molecular recognition, these sensors are designed to bind selectively to specific guest molecules or ions, mimicking biological recognition processes. This selectivity is achieved by tailoring the size, shape, and electronic properties of the binding cavity of the indole-based host molecule. The development of such synthetic receptors is a significant area of research with potential applications in drug delivery and diagnostics.

Potential in Materials Science

The luminescent properties of indole derivatives also make them attractive candidates for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to tune the emission color and quantum efficiency of indole-based compounds through chemical modification is a key advantage.

While specific studies on the material science applications of 5-chloro-3-methyl-2-phenyl-1H-indole are not available, research on analogous structures provides valuable insights. For example, polyindoles and their nanocomposites are being explored for their electrical conductivity and antimicrobial properties. nih.gov The incorporation of functionalized indoles into polymers could lead to new materials with tailored optical and electronic properties. The inherent fluorescence of the indole core can be harnessed to create emissive materials for displays and lighting applications.

Theoretical Advancement in Indole Chemistry

Computational chemistry plays a crucial role in understanding the electronic structure, properties, and reactivity of indole derivatives, thereby guiding the design of new functional molecules. mdpi.comchemrxiv.org Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for predicting the absorption and emission spectra, dipole moments, and other photophysical properties of these compounds. christuniversity.in

Theoretical studies on halogenated indoles and other substituted derivatives help to elucidate the effects of different functional groups on the electronic transitions and excited-state properties of the indole chromophore. mdpi.comchemrxiv.org For instance, computational studies can predict how the chloro, methyl, and phenyl substituents in this compound influence its HOMO-LUMO energy gap, which is directly related to its optical and electronic properties. These theoretical insights are invaluable for the rational design of new indole-based materials and sensors with desired characteristics.

Future Research Avenues for this compound

Given the rich chemistry and diverse applications of the indole scaffold, several promising research avenues can be envisioned for this compound and its derivatives:

Development of Selective Chemosensors: A primary area of future research would be the synthesis and evaluation of this compound derivatives as fluorescent or colorimetric chemosensors. By introducing appropriate chelating groups, it may be possible to develop highly selective and sensitive probes for specific metal ions or anions. The existing chloro, methyl, and phenyl groups could provide a unique electronic and steric environment to achieve this selectivity.

Exploration in Materials Science: The luminescent properties of this compound should be systematically investigated to assess its potential for applications in organic electronics. This would involve measuring its quantum yield, excited-state lifetime, and stability. Incorporation of this molecule into polymer matrices or as a component in organic light-emitting diodes (OLEDs) could be a fruitful area of exploration.

Theoretical Modeling and Design: Further computational studies are needed to build a comprehensive understanding of the structure-property relationships in this class of compounds. Theoretical modeling can guide the synthetic efforts by predicting the photophysical and electronic properties of novel derivatives with tailored functionalities.

Biological Applications: While this article focuses on non-medical applications, the indole scaffold is a well-known privileged structure in medicinal chemistry. Future research could explore the biological activities of this compound and its derivatives, building upon the known pharmacological profiles of other substituted indoles.

Exploration of Novel Synthetic Pathways

The synthesis of substituted indoles is a cornerstone of medicinal chemistry, with traditional methods being continuously refined and new pathways being developed to improve efficiency, yield, and structural diversity.

Classical and Modern Synthetic Approaches

The Fischer indole synthesis , discovered in 1883, remains one of the most widely used methods for preparing indole rings. mdpi.com This acid-catalyzed reaction involves the cyclization of an arylhydrazone, which is formed from the condensation of an aryl hydrazine (B178648) with a ketone or aldehyde. mdpi.com For the specific synthesis of this compound, the Fischer method would utilize (4-chlorophenyl)hydrazine and 1-phenylpropan-2-one as starting materials under acidic conditions. nih.gov

While robust, the Fischer synthesis can have limitations, such as the need for harsh acidic conditions and elevated temperatures. nih.gov This has spurred the development of novel synthetic strategies. Modern approaches often focus on transition-metal-catalyzed reactions, particularly using palladium, which allow for more versatile and milder reaction conditions. For instance, palladium-catalyzed domino indolization, involving consecutive Sonogashira coupling and aminopalladation, provides a regiospecific route to 2,3-substituted indoles. researchgate.net

One-pot, multi-component reactions have also gained prominence. A recently developed protocol for 1,2,3-trisubstituted indoles, based on a Fischer indolization–indole N-alkylation sequence, is exceptionally rapid, with reaction times under 30 minutes, and utilizes readily available starting materials. nih.gov Other innovative methods include Zinc(II)-catalyzed cyclization of anilines with propargyl alcohols and catalyst-free multi-component reactions (MCRs) using promoters like polyethylene (B3416737) glycol. researchgate.net

Synthetic Method Key Features Typical Starting Materials
Fischer Indole Synthesis Classic, acid-catalyzed cyclization.Aryl hydrazines, ketones/aldehydes. nih.gov
Palladium-Catalyzed Domino Reactions High regioselectivity, milder conditions.2-iodo-N-trifluoroacetylanilide, acetylenes, bromoarenes. researchgate.net
One-Pot Fischer Indolization–N-Alkylation Rapid (<30 min), three-component, high yield.Aryl hydrazines, ketones, alkyl halides. nih.gov
Zinc(II)-Catalyzed Cyclization Effective for preparing various indoles in good yields.Anilines, propargyl alcohols. researchgate.net

In-depth Mechanistic Investigations of Biological Activities

Derivatives built upon the 5-chloro-indole scaffold have shown significant potential as both anticancer and antimicrobial agents. Future research will focus on elucidating the precise molecular mechanisms that underpin these activities to enable rational drug design.

Anticancer Mechanisms The indole framework is present in numerous FDA-approved anticancer drugs. researchgate.net Research has shown that various indole derivatives exert their effects through multiple mechanisms, including the inhibition of crucial signaling pathways like the NFkB/PI3/Akt/mTOR pathway, disruption of tubulin polymerization, and induction of apoptosis. mdpi.comtandfonline.com

Specifically, 5-chloro-indole derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinases, which are often over-activated in malignancies like non-small-cell lung cancer. researchgate.netresearchgate.net Certain 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides have demonstrated potent inhibitory activity against both wild-type EGFR (EGFRWT) and its resistant mutant form (EGFRT790M). researchgate.netrjptonline.org Mechanistic studies revealed these compounds induce apoptosis by increasing the levels of pro-apoptotic proteins like caspase-3, caspase-8, and Bax, while decreasing the anti-apoptotic protein Bcl2. researchgate.net

Antimicrobial Mechanisms The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Indole derivatives have emerged as promising candidates. mdpi.com The introduction of substituents on the indole ring can lead to significant antibacterial and antifungal activity. nih.gov For example, certain 2-arylindole derivatives have been shown to inhibit multidrug resistance (MDR) mechanisms in Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), by targeting bacterial efflux pumps like NorA. nih.gov

Furthermore, some indole derivatives exhibit synergistic action with conventional antibiotics. They can potentiate the effects of drugs like norfloxacin (B1679917) and vancomycin (B549263) against resistant strains, suggesting a mechanism that may involve permeabilizing the bacterial membrane. researchgate.net

Biological Activity Target Mechanism of Action Example Derivative Class
Anticancer EGFRWT / EGFRT790MKinase inhibition, Induction of apoptosis, Cell cycle arrest. researchgate.netmdpi.com5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides. researchgate.net
Anticancer BRAFV600EKinase Inhibition.5-chloro-indole-2-carboxylates. researchgate.net
Antimicrobial MRSA, VREEfflux pump inhibition, Membrane permeabilization. nih.govresearchgate.net2-arylindoles, 3-(1H-imidazol-2-yl)-indoles. researchgate.net
Antifungal Candida kruseiUndetermined, potent inhibition observed.Indole-triazole derivatives. nih.gov

Design of Next-Generation Functional Indole Derivatives

The this compound scaffold serves as a valuable starting point for the design of new derivatives with enhanced therapeutic properties. Structure-activity relationship (SAR) studies are crucial for guiding these modifications to improve potency, selectivity, and pharmacokinetic profiles.

Strategies for Derivative Design SAR studies on similar indole analogues have revealed key structural requirements for specific biological activities. For instance, in a series of 5-HT6 receptor agonists, it was found that an unsubstituted N(1)-position, a 2-methyl group, and a halogen (like chloro) at the 5-position were essential for potent agonist activity. orientjchem.org The introduction of a bulky benzenesulfonyl group at the N(1)-position, however, converted the compound from an agonist to an antagonist. orientjchem.org

This principle of targeted modification is being applied to develop next-generation anticancer agents. Researchers have synthesized novel series of 5-chloro-indole-2-carboxylates and cyclized pyrrolo[3,4-b]indol-3-ones as potent inhibitors of mutant EGFR and BRAF pathways. researchgate.net By systematically altering substituents, it was determined that an ethyl group at the C2-position was important for antiproliferative action, whereas cyclization into the pyrrolo[3,4-b]indol-3-one system led to a decrease in activity. researchgate.net Similarly, the synthesis of indole-based Schiff bases by reacting 2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehyde with various anilines has produced compounds with promising anticancer activity against breast cancer cell lines.

Parent Scaffold Modification Therapeutic Goal Observed Outcome
5-chloro-2-methyl-3-(tetrahydropyridin-4-yl)-1H-indoleAddition of N(1)-benzenesulfonyl group.Modulate 5-HT6 receptor activity.Switched activity from full agonist to antagonist. orientjchem.org
Ethyl 5-chloro-3-aminomethyl-indole-2-carboxylateHydrolysis of C2-ester to carboxylic acid.Enhance antiproliferative activity.Resulted in the least potent compounds, highlighting the importance of the ethyl ester. researchgate.net
5-chloro-3-formyl-indole-2-carboxylateWittig reaction and amidation.Inhibit mutant EGFR kinases.Created potent 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide inhibitors. researchgate.net
2-(5-Chloro-3,3-dimethyl-1,3-dihydro-indol-2-ylidene)-malonaldehydeCondensation with substituted anilines.Develop novel anticancer agents.Generated Schiff base derivatives with activity against breast cancer cells.

Computational-Experimental Integration for Predictive Modeling

The integration of computational modeling with experimental synthesis and testing has become an indispensable tool in modern drug discovery. In silico methods allow for the rapid screening of virtual libraries, prediction of biological activity, and evaluation of pharmacokinetic properties, thereby saving significant time and resources.

Predictive Modeling in Action Molecular docking is a key computational technique used to predict how a ligand (the indole derivative) will bind to the active site of a biological target, such as an enzyme or receptor. nih.gov This has been successfully applied to 5-chloro-indole derivatives. For example, docking studies of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides within the EGFRWT and EGFRT790M active sites supported the experimental enzyme inhibition results and provided a rationale for their high potency. researchgate.net These studies revealed key interactions, such as hydrogen bonds between the indole NH and the amino acid Asp855. researchgate.net

Beyond predicting efficacy, computational tools are vital for assessing the drug-likeness of new compounds. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are routinely performed in silico. researchgate.nettandfonline.com For several series of 5-chloro-indole derivatives, these studies have successfully predicted good safety and pharmacokinetic profiles, which were later confirmed experimentally. researchgate.netresearchgate.net This predictive power allows researchers to prioritize the synthesis of compounds that are not only potent but also have a higher probability of success in later stages of drug development.

Computational Method Purpose Biological Target / Property Key Findings / Predictions
Molecular Docking Predict binding affinity and mode.EGFR Tyrosine Kinase. researchgate.netnih.govIdentified key H-bond interactions; binding energies correlated with experimental IC50 values. researchgate.net
Molecular Docking Predict binding affinity and mode.BRAFV600E Kinase. researchgate.netShowed high binding affinity for novel 5-chloro-indole-2-carboxylates. researchgate.net
ADMET Prediction Evaluate drug-likeness and safety.Pharmacokinetic properties. mdpi.comresearchgate.netPredicted good oral bioavailability and low toxicity for lead compounds. researchgate.netresearchgate.net
QSAR (Quantitative Structure-Activity Relationship) Relate chemical structure to biological activity.Anticancer cytotoxicity. nih.govIdentified that 5-Cl substituents on the indole ring are critical contributors to enhanced activity. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 5-chloro-3-methyl-2-phenyl-1H-indole?

The synthesis typically involves chlorination of a pre-functionalized indole core. For example, 2,3-dimethylindole derivatives can be chlorinated using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in inert solvents (e.g., dichloromethane) under low-temperature conditions to ensure regioselectivity . Subsequent functionalization steps, such as introducing the phenyl group via cross-coupling reactions (e.g., Suzuki-Miyaura), may follow. Reaction conditions (temperature, solvent, catalyst) must be optimized to avoid over-chlorination or side reactions.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and purity (e.g., chemical shifts for chloro and phenyl groups) .
  • X-ray Crystallography : For unambiguous structural determination. Software like SHELXL or WinGX refines crystallographic data.
  • Mass Spectrometry : FAB-HRMS or ESI-MS to verify molecular weight and fragmentation patterns .

Q. What are the typical chemical reactions involving this indole derivative?

The electron-rich indole core facilitates:

  • Electrophilic Substitution : Halogenation or nitration at reactive positions (e.g., C4/C6 of indole).
  • Oxidation : Formation of indole-2-carboxylic acids using KMnO₄ or CrO₃ .
  • Reduction : Hydrogenation of substituents with Pd/C or other catalysts . Reaction outcomes depend on steric and electronic effects from the chloro, methyl, and phenyl groups.

Advanced Research Questions

Q. How can reaction yields be optimized for introducing the phenyl group at the C2 position?

Catalytic systems and solvents critically influence yield. For example:

  • Iodine Catalysis : In acetonitrile (MeCN), iodine (10 mol%) at 40°C achieves >95% yield in electrophilic substitutions (as seen in analogous indole reactions) .
  • Copper-Mediated Cross-Coupling : CuI in PEG-400/DMF mixtures enhances solubility and reaction efficiency for click chemistry (e.g., triazole formation) . Monitor reaction progress via TLC or HPLC to minimize by-products.

Q. What computational tools are recommended for analyzing crystallographic data?

  • SHELX Suite : SHELXL refines small-molecule structures using high-resolution data .
  • ORTEP-3 : Visualizes thermal ellipsoids and molecular geometry .
  • WinGX : Integrates crystallographic data processing and validation . For non-planar ring systems, Cremer-Pople puckering parameters quantify conformational distortions.

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Multi-Nuclear NMR : Use DEPT, COSY, or HSQC to assign ambiguous signals .
  • Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA).
  • Crystallographic Cross-Check : Validate substituent positions via X-ray data .

Q. What strategies improve solubility for biological assays?

  • Co-Solvent Systems : PEG-400/DMF mixtures enhance solubility in click chemistry reactions .
  • Derivatization : Introduce polar groups (e.g., carboxylates) via ester hydrolysis or amidation .
  • Microwave-Assisted Synthesis : Reduces aggregation by accelerating reaction kinetics .

Methodological Notes

  • Avoid Over-Reliance on Single Techniques : Cross-validate structural data using both spectroscopy and crystallography.
  • Data Reproducibility : Document reaction parameters (e.g., ramp rates, catalyst loading) to ensure reproducibility .
  • Ethical Compliance : Use in-vitro research products only as specified; no human/animal administration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.